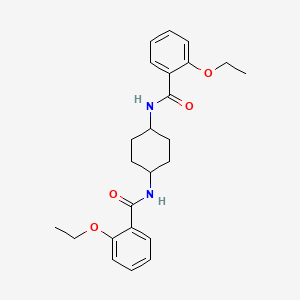![molecular formula C24H22Cl2N2O2 B3436618 1-{4-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-phenylpiperazine](/img/structure/B3436618.png)
1-{4-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-phenylpiperazine
説明
1-{4-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-phenylpiperazine, also known as DPPE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 1-{4-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-phenylpiperazine is not fully understood, but it is believed to act on multiple targets in cells. In neuroscience, 1-{4-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-phenylpiperazine has been shown to modulate the activity of various neurotransmitter systems, including the serotonin and dopamine systems. In oncology, 1-{4-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-phenylpiperazine has been found to inhibit the activity of various enzymes involved in cancer cell growth and survival, such as tyrosine kinase and phosphatidylinositol 3-kinase (PI3K). In immunology, 1-{4-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-phenylpiperazine has been shown to modulate the activity of immune cells, such as T cells and macrophages.
Biochemical and Physiological Effects:
1-{4-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-phenylpiperazine has been found to have various biochemical and physiological effects in cells and tissues. In neuroscience, 1-{4-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-phenylpiperazine has been shown to increase the levels of various neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are important for neuronal survival and function. In oncology, 1-{4-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-phenylpiperazine has been found to induce apoptosis in cancer cells by activating various signaling pathways involved in cell death. In immunology, 1-{4-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-phenylpiperazine has been shown to modulate the production of cytokines and chemokines, which are important for immune cell function.
実験室実験の利点と制限
One advantage of using 1-{4-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-phenylpiperazine in lab experiments is its potential therapeutic applications in various fields. Another advantage is its relatively low toxicity profile, which makes it a safer alternative to other chemicals that may have harmful effects on cells and tissues. However, one limitation of using 1-{4-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-phenylpiperazine is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.
将来の方向性
There are several future directions for 1-{4-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-phenylpiperazine research, including:
1. Investigating its potential as a therapeutic agent for various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
2. Exploring its potential as a chemotherapeutic agent for various types of cancer, including breast cancer and lung cancer.
3. Investigating its potential as an immunomodulatory agent for various autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis.
4. Developing more efficient and effective synthesis methods for 1-{4-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-phenylpiperazine to improve its bioavailability and efficacy in lab experiments.
5. Conducting more in-depth studies on the mechanism of action of 1-{4-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-phenylpiperazine to better understand its effects on cells and tissues.
科学的研究の応用
1-{4-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-phenylpiperazine has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, 1-{4-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-phenylpiperazine has been shown to have neuroprotective effects against oxidative stress and excitotoxicity, as well as potential antidepressant and anxiolytic properties. In oncology, 1-{4-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-phenylpiperazine has been found to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. In immunology, 1-{4-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-phenylpiperazine has been investigated for its potential as an immunomodulatory agent.
特性
IUPAC Name |
[4-[(2,4-dichlorophenoxy)methyl]phenyl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N2O2/c25-20-10-11-23(22(26)16-20)30-17-18-6-8-19(9-7-18)24(29)28-14-12-27(13-15-28)21-4-2-1-3-5-21/h1-11,16H,12-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHNZRMBUIWIHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)COC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-bromophenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3436549.png)
![N,N-diethyl-4-({[(4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B3436564.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3436565.png)

![1,4-bis[(2,5-dimethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B3436569.png)
![N-[4-(aminosulfonyl)benzyl]-3,5-dimethoxybenzamide](/img/structure/B3436571.png)
![9-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3436573.png)
![methyl 2-[(5-chloro-2-nitrobenzoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B3436577.png)
![1-(3,4-dimethylbenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3436588.png)
![2-[(4-allyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B3436600.png)
![N,N'-1,3-phenylenebis[2-(4-chlorophenoxy)acetamide]](/img/structure/B3436608.png)
![4-[(2,5-dichlorophenoxy)methyl]-N-(2-furylmethyl)benzamide](/img/structure/B3436615.png)

![methyl 4-phenyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B3436623.png)